Product packaging for BChE-IN-24(Cat. No.:)

BChE-IN-24

Cat. No.: B12380040
M. Wt: 415.5 g/mol
InChI Key: KHTGHAOJBHXCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butyrylcholinesterase: Enzymatic Characteristics and Distribution in Biological Systems

BChE exhibits a broader substrate specificity compared to AChE, efficiently hydrolyzing larger choline (B1196258) esters such as butyrylcholine (B1668140) and benzoylcholine, in addition to acetylcholine (B1216132) citius.technologyresearchgate.networthington-biochem.comsigmaaldrich.com. This difference in substrate preference is attributed to variations in the amino acid residues lining the active site gorge, influencing its size and shape oup.commdpi.com. BChE is a glycoprotein (B1211001) and typically exists in multimeric forms, including dimers and tetramers worthington-biochem.comsigmaaldrich.com.

The distribution of BChE is widespread throughout the human body, with high activity observed in plasma, liver, pancreas, intestinal mucosa, heart, kidney, lungs, and the white matter of the central nervous system citius.technologyworthington-biochem.comtaylorandfrancis.comfrontiersin.org. While AChE is predominantly found in cholinergic neurons, muscle, and erythrocyte membranes, BChE is notably abundant in plasma and liver, and is also associated with glial cells, endothelial cells, and some neurons in the brain taylorandfrancis.comfrontiersin.orgpnas.org. The concentrations of BChE generally exceed those of AChE in most tissues, with the exception of the brain and muscle researchgate.net.

Distinction and Interplay with Acetylcholinesterase in Cholinergic System Homeostasis

Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of acetylcholine in cholinergic synapses, effectively terminating neurotransmission oup.compnas.org. While BChE also hydrolyzes acetylcholine, its catalytic efficiency for this substrate is lower than that of AChE citius.technologyresearchgate.netnih.gov. A key distinction lies in their kinetic behavior at varying substrate concentrations. AChE can exhibit substrate inhibition at high acetylcholine concentrations, whereas BChE is more efficient at higher substrate levels and may even show substrate activation citius.technologyoup.commdpi.compnas.org. This difference in kinetics suggests a potential supportive role for BChE in hydrolyzing acetylcholine, particularly when AChE activity is overwhelmed or compromised pnas.orgresearchgate.net.

Despite their differences, AChE and BChE share structural similarities and can have overlapping functions. In the absence of AChE, BChE can compensate for the hydrolysis of acetylcholine researchgate.netnih.govnih.govpsychiatrist.com. Furthermore, a regulatory interplay between the two enzymes has been suggested, with BChE potentially influencing AChE expression oup.com. Both enzymes are targets for inhibitors used to enhance cholinergic transmission in conditions characterized by cholinergic deficits oup.comnih.govpsychiatrist.com.

Emerging Roles of Butyrylcholinesterase in Biological Processes Beyond Cholinergic Hydrolysis

Beyond its role in hydrolyzing choline esters, research has revealed several emerging functions for BChE. It is involved in the metabolism and detoxification of various endogenous and exogenous compounds, including certain drugs like succinylcholine, bambuterol, cocaine, aspirin, and amitriptyline, as well as environmental toxins such as organophosphates and carbamates citius.technologyworthington-biochem.comresearchgate.netnih.govacs.org. This detoxification capacity highlights BChE's role as a bioscavenger citius.technologyresearchgate.netacs.org.

Emerging evidence also links BChE to processes outside of classical cholinergic signaling. Studies suggest its involvement in lipid metabolism, potentially serving as a marker for conditions like metabolic syndrome and type 2 diabetes mellitus iomcworld.comnih.gov. Associations between BChE activity and cardiovascular health, longevity, and chronic low-grade inflammation have also been reported nih.govnih.gov. Furthermore, BChE has been implicated in the processing of neuroactive peptides and may play a role in the development and progression of neurodegenerative diseases, including Alzheimer's disease, potentially through interactions with amyloid-beta protein citius.technologyresearchgate.netresearchgate.netnih.govpsychiatrist.comresearchgate.net. Its presence in glial cells suggests potential roles in modulating the neuroinflammatory environment pnas.org.

Rationale for Butyrylcholinesterase as a Research Target in Biomedical Science

The multifaceted nature of BChE and its involvement in various physiological and pathological processes make it a compelling target for biomedical research. Its capacity to hydrolyze acetylcholine, particularly when AChE activity is reduced, positions it as a relevant target for enhancing cholinergic neurotransmission in conditions like Alzheimer's disease researchgate.netoup.compnas.orgnih.govpsychiatrist.comresearchgate.net. As AChE levels may decline in the advanced stages of Alzheimer's disease, the contribution of BChE to ACh hydrolysis may become more significant, providing a rationale for BChE inhibition as a therapeutic strategy oup.comnih.govpsychiatrist.comresearchgate.net.

Furthermore, BChE's role in metabolizing various compounds, including illicit drugs like cocaine and potential neurotoxins, makes it a target for developing therapeutic interventions for drug toxicity and protection against organophosphate exposure citius.technologyworthington-biochem.comsigmaaldrich.comresearchgate.netnih.govacs.org. The association of BChE with metabolic disorders and cardiovascular disease also opens avenues for investigating its potential as a biomarker or therapeutic target in these conditions iomcworld.comfrontiersin.orgnih.gov.

The development of selective BChE inhibitors and probes is crucial for further elucidating its precise physiological roles and therapeutic potential frontiersin.orgpnas.org. Compounds like BChE-IN-24 (also known as AChE/BChE-IN-24 or compound 5k) are examples of research tools being investigated for their inhibitory activity against cholinesterases, including BChE, and their potential neuroprotective effects invivochem.commedchemexpress.eumedchemexpress.comcymitquimica.com. This compound has been reported to inhibit BChE with an IC50 value of 10.44 μM and AChE with an IC50 value of 16.38 μM, indicating its activity against both enzymes invivochem.commedchemexpress.eumedchemexpress.comcymitquimica.com. Such compounds contribute to the understanding of how modulating BChE activity can impact biological pathways relevant to neurological disorders and other conditions invivochem.commedchemexpress.eumedchemexpress.comcymitquimica.com. The ongoing research into BChE's diverse functions and its modulation by specific compounds highlights its increasing significance in biomedical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34NO3P B12380040 BChE-IN-24

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34NO3P

Molecular Weight

415.5 g/mol

IUPAC Name

1-dibutoxyphosphoryl-2-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C24H34NO3P/c1-4-6-18-27-29(26,28-19-7-5-2)24-22-14-10-9-13-21(22)16-17-25(24)23-15-11-8-12-20(23)3/h8-15,24H,4-7,16-19H2,1-3H3

InChI Key

KHTGHAOJBHXCAM-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C1C2=CC=CC=C2CCN1C3=CC=CC=C3C)OCCCC

Origin of Product

United States

Computational Approaches in Butyrylcholinesterase Inhibitor Discovery and Design

Virtual Screening Methodologies for Novel Butyrylcholinesterase Inhibitor Scaffolds

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates. For BChE inhibitor discovery, VS can help prioritize compounds that are most likely to bind to the enzyme's active site. While specific details regarding the virtual screening campaigns that led to the identification of BChE-IN-24 are not extensively detailed in the immediately available information, the compound emerged from a series of synthesized derivatives, suggesting a rational design process that could have been informed by or complemented with virtual screening approaches.

Structure-based virtual screening (SB-VS) utilizes the three-dimensional structure of the target protein, in this case, butyrylcholinesterase, to predict how small molecules will bind to its active site. By docking libraries of compounds into the BChE structure and scoring their predicted binding affinity, researchers can rank compounds and select the most promising ones for experimental testing. Given that crystal structures of human butyrylcholinesterase in complex with various ligands are available, SB-VS protocols could be applied to identify novel scaffolds or optimize existing ones, including the structural class to which this compound belongs. These protocols typically involve preparing the protein structure, preparing the ligand library, performing molecular docking, and analyzing the results based on scoring functions and predicted interactions.

Ligand-based virtual screening (LB-VS) methods, in contrast to SB-VS, rely on the knowledge of known active compounds to find other molecules with similar properties. These methods are particularly useful when the three-dimensional structure of the target protein is not available or when studying a series of compounds with a known activity profile. LB-VS techniques, such as pharmacophore modeling or similarity searching based on molecular fingerprints, could be employed using known BChE inhibitors to identify compounds with similar molecular features that are likely to exhibit inhibitory activity. While direct application to this compound in a reported study is not explicitly mentioned in the search results, these methods are standard in the field and relevant to discovering compounds within the same therapeutic area.

Molecular Docking Simulations for Ligand-Butyrylcholinesterase Interactions

Molecular docking is a key computational technique used to predict the preferred orientation (binding mode) of a ligand when it is bound to a protein. This provides insights into the nature of the interactions between the inhibitor and the enzyme's active site residues. For this compound and related compounds, molecular docking simulations are highly relevant. Research on related compounds from the same series, such as AChE/BChE-IN-20 (compound 3m), has utilized molecular docking and kinetic simulations to demonstrate affinity for key enzyme pockets and favorable interaction profiles medchemexpress.eu. This strongly suggests that molecular docking was also applied to this compound (compound 5k) in the original study to understand its binding to BChE.

Predicting the active site binding mode of this compound involves computationally placing the molecule within the BChE active site and determining its most stable orientation. This process considers the compound's flexibility and the interactions it forms with the surrounding amino acid residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The catalytic gorge of BChE, while similar to AChE, has structural differences, particularly a wider active site gorge and variations in aromatic residues lining the gorge, which influence ligand binding. Molecular docking simulations for this compound would aim to predict how it fits within this specific environment and interacts with key residues.

Molecular docking simulations allow for the identification of specific amino acid residues within the BChE active site that are critical for binding with the inhibitor. These key residues often include those in the catalytic triad (B1167595), acyl-binding pocket, and choline-binding site. By analyzing the predicted binding mode of this compound, researchers can identify which residues it interacts with, such as interactions with aromatic residues like Tryptophan, which are known to be important in cholinesterase binding. Understanding these interactions at the atomic level is crucial for explaining the compound's inhibitory potency and guiding modifications to enhance binding affinity or selectivity towards BChE over AChE. Studies on other BChE inhibitors using docking have highlighted the importance of specific residues in the active site gorge for favorable interactions.

Pharmacophore Modeling in Butyrylcholinesterase Inhibitor Design

Pharmacophore modeling is a ligand-based or structure-based technique that identifies the essential steric and electronic features of a molecule that are required for it to interact with a specific biological target. A pharmacophore model represents the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups. For BChE inhibitors, pharmacophore models can be developed based on a set of known active compounds or derived from the protein-ligand complex structure obtained from docking or crystallography. These models can then be used to screen large databases for new compounds that possess the required features for BChE inhibition. While specific pharmacophore modeling studies explicitly focused on this compound were not found in the provided snippets, this technique is a valuable tool in the rational design and virtual screening of BChE inhibitors and could be applied to the structural class of this compound to identify key features contributing to its activity and to design novel analogues with improved properties.

Molecular Dynamics Simulations for Butyrylcholinesterase-Inhibitor Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of biological macromolecules, such as butyrylcholinesterase (BChE), and their interactions with potential inhibitors at the atomic level. These simulations provide insights into the flexibility of the enzyme, the binding process of inhibitors, the stability of the resulting complexes, and the conformational changes that occur upon binding. By simulating the system's evolution over time under physiological conditions, MD can complement experimental data and aid in the rational design of more effective inhibitors.

The primary goal of employing MD simulations in the context of BChE-inhibitor complexes is to understand the molecular forces and structural rearrangements that govern binding affinity and efficacy. Key aspects investigated through MD include:

Binding Stability: Assessing the persistence of the inhibitor within the BChE active site or peripheral sites over the simulation time. This is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the inhibitor relative to a reference structure mdpi.comcsulb.edu. Stable RMSD profiles typically indicate a well-equilibrated and stable complex mdpi.com.

Interaction Analysis: Identifying and quantifying the specific interactions between the inhibitor and key amino acid residues within the binding site. This includes analyzing hydrogen bonds, hydrophobic interactions, π-π stacking, and salt bridges over the simulation trajectory frontiersin.orgmdpi.commdpi.com. The frequency and duration of these interactions can provide insights into their contribution to binding stability frontiersin.orgmdpi.com.

Binding Free Energy Calculations: Estimating the thermodynamic favorability of the inhibitor binding to BChE. Methods such as Molecular Mechanics/Poisson–Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly applied to MD trajectories to calculate the binding free energy and decompose it into contributions from individual residues frontiersin.orgmdpi.comnih.gov. These calculations can help rank inhibitors based on their predicted binding strength.

Studies utilizing MD simulations have investigated the binding of various BChE inhibitors to understand their mechanisms of action. For instance, MD simulations have been used to analyze the binding of compounds like tacrine, piboserod (B1663627), and Rotigotine to BChE, providing details on their interactions and the stability of the resulting complexes mdpi.comfrontiersin.org. These studies often involve simulating the protein-ligand complex for tens to hundreds of nanoseconds to capture relevant dynamic events csulb.edumdpi.comnih.gov.

The active site of BChE is known to consist of several key regions, including the catalytic active site with the catalytic triad (Ser198, His438, Glu325), the choline (B1196258) binding pocket (Trp82), the acyl binding pocket (Trp231), and the peripheral anionic site (Asp70) mdpi.comnih.gov. MD simulations can reveal how this compound interacts with these specific regions and residues, contributing to its inhibitory activity. For example, studies on other inhibitors have shown the importance of residues like Trp82, Gly116, and Phe329 in inhibitor binding mdpi.com.

Synthesis Strategies for Butyrylcholinesterase Inhibitor Candidates

Design Principles for Butyrylcholinesterase Inhibitors

Designing effective BChE inhibitors hinges on understanding the enzyme's active site and its interactions with potential ligands. BChE possesses a more open and flexible active site compared to AChE, with key regions including the catalytic active site (containing a catalytic triad), the choline-binding pocket (involving residues like Trp82), the acyl-binding pocket (involving residues like Trp231), and a peripheral anionic site (involving residues like Asp70) mdpi.comrcsb.org. This structural difference influences inhibitor binding and provides opportunities for designing selective inhibitors rcsb.orgacs.orgnih.govnih.gov.

Key design principles include:

Targeting the Active Site: Inhibitors are designed to bind to the catalytic or peripheral sites, preventing the hydrolysis of choline (B1196258) esters tandfonline.commdpi.com.

Exploiting Structural Differences: The larger and more flexible active site of BChE, particularly around the acyl-binding pocket, allows for the accommodation of bulkier substituents compared to AChE, which can be leveraged for designing selective BChE inhibitors rcsb.orgacs.orgnih.govnih.gov.

Establishing Key Interactions: Designing molecules capable of forming favorable interactions within the active site, such as cation–π interactions with aromatic residues (e.g., Trp82, Trp231), hydrogen bonds with the catalytic triad (B1167595) or other residues, and hydrophobic interactions, is crucial for high binding affinity and potency mdpi.comrcsb.orgnih.govmdpi.com.

Achieving Selectivity: To minimize off-target effects and potential side effects associated with AChE inhibition, designing compounds that selectively inhibit BChE over AChE is a significant goal rsc.orgtandfonline.comnih.govresearchgate.netacs.orgnih.gov. This is often achieved by incorporating structural features that exploit the differences in the active site gorge between the two enzymes rcsb.orgacs.org.

Considering Physicochemical Properties: Properties such as lipophilicity, molecular weight, and the ability to cross biological barriers (e.g., the blood-brain barrier for central nervous system targets) are considered during the design phase nih.govnih.govacs.org.

Synthetic Methodologies for Developing Novel Butyrylcholinesterase Inhibitor Derivatives

The synthesis of novel BChE inhibitor derivatives involves a variety of chemical reactions and strategies depending on the core scaffold and desired modifications. General synthetic methodologies reported in the literature for developing BChE inhibitor candidates include:

Coupling Reactions: Formation of amide, ester, or urea (B33335) linkages are common in the synthesis of various inhibitor classes, such as benzohydrazine-1-carboxamides mdpi.com and benzamide (B126) derivatives nih.gov.

Cyclization Reactions: Construction of heterocyclic ring systems, which are prevalent in many BChE inhibitors, often involves cyclization reactions. Examples include the synthesis of triazoles mdpi.comirb.hr and fused ring systems medchemexpress.cominvivochem.com.

Nucleophilic Substitution Reactions: These are frequently used to introduce various substituents onto a core structure, allowing for diversification and exploration of structure-activity relationships nih.gov.

Functional Group Interconversions: Standard organic transformations such as reductions, oxidations, and protection/deprotection strategies are integral to the synthesis of complex inhibitor molecules nih.govresearchgate.net.

Parallel Synthesis and Combinatorial Chemistry: These techniques can be employed to rapidly generate libraries of compounds with variations at different positions, facilitating the exploration of chemical space and identification of promising leads nih.govmdpi.com.

Specific synthetic routes are highly dependent on the structural class of the inhibitor. For instance, the synthesis of biscarbamates involved a five-step protocol starting from 3,5-dihydroxyacetophenone, including carbamylation, bromination, reduction, amine addition, and hydrochlorination nih.gov. Novel 2-benzoylhydrazine-1-carboxamides were prepared from hydrazides and isocyanates using different methods, including the Curtius rearrangement mdpi.com. Thienobenzo/naphtho-triazoles were synthesized via photocyclization from corresponding triazolo-stilbenes irb.hr.

While specific detailed synthetic procedures for BChE-IN-24 (CID 170453256, 1-dibutoxyphosphoryl-2-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline) were not explicitly detailed in the provided search snippets, its structure suggests that synthetic routes involving the formation of the dihydroisoquinoline core and the introduction of the dibutoxyphosphoryl and 2-methylphenyl substituents would be employed. The synthesis of organophosphorus compounds often involves phosphorylation reactions.

Chemical Modification and Lead Optimization Strategies for Butyrylcholinesterase Inhibitors

Once initial lead compounds with inhibitory activity are identified, chemical modification and lead optimization strategies are applied to improve their potency, selectivity, pharmacokinetic properties, and reduce potential off-target effects. These strategies are often guided by structure-activity relationship (SAR) studies and computational methods.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the lead molecule and evaluating the impact on inhibitory activity and selectivity provides insights into the structural features essential for binding and potency nih.govmdpi.comresearchgate.netmdpi.com. This helps in understanding which functional groups or structural motifs are critical for interaction with the enzyme's active site mdpi.com.

Molecular Docking and Computational Studies: Computational techniques, such as molecular docking and dynamics simulations, are widely used to predict the binding mode of inhibitors within the BChE active site and to understand the interactions responsible for binding affinity and selectivity mdpi.comresearchgate.netrcsb.orgnih.govmdpi.commdpi.commdpi.commdpi.com. This information guides the design of new derivatives with improved interactions researchgate.netmdpi.commdpi.commdpi.com.

Modification of Substituents: Altering the size, electronic properties, and lipophilicity of substituents at various positions of the lead scaffold can significantly impact potency and selectivity acs.orgmdpi.comnih.govmdpi.com. For example, studies have shown that the nature and position of substituents on aromatic rings can influence inhibitory activity mdpi.commdpi.commdpi.com. The introduction of bulky moieties has been reported to favor BChE inhibition nih.gov.

Scaffold Hopping and Bioisosteric Replacement: Replacing the core scaffold or specific functional groups with bioisosteres can lead to compounds with improved properties while retaining or enhancing activity nih.gov.

Optimization for Selectivity: Modifications are often aimed at increasing the preference for binding to BChE over AChE, taking advantage of the structural differences between the two enzymes nih.govrcsb.orgacs.orgnih.gov.

Improvement of Pharmacokinetic Properties: Strategies to enhance absorption, distribution (including blood-brain barrier permeability for CNS targets), metabolism, and excretion are crucial during lead optimization nih.govnih.govacs.org.

Development of Different Types of Inhibitors: Research explores reversible, pseudo-irreversible (covalent), and allosteric inhibitors, each with potentially different therapeutic profiles nih.govresearchgate.net.

Examples from research include the optimization of tetrahydroisoquinoline derivatives, where modifications to the amino side-chain improved inhibitory activity against BChE mdpi.com. Lead optimization of tryptophan-based BChE inhibitors led to the development of highly potent and selective tertiary amines researchgate.net. Modifications to phenserine-based inhibitors were shown to influence selectivity towards BChE nih.govacs.org. The optimization of a sulfonamide lead compound resulted in a more potent BChE inhibitor with enhanced brain exposure acs.org.

While specific optimization data for this compound (CID 170453256) is not detailed in the provided snippets, its structure, containing a phosphonate (B1237965) group and a dihydroisoquinoline core, suggests it likely emerged from a lead optimization program exploring different chemical scaffolds and functional groups for BChE inhibition. The presence of the dibutoxyphosphoryl group indicates an exploration of phosphorus-containing moieties, which can interact with enzymes in various ways.

Research findings often include the determination of half-maximal inhibitory concentration (IC50) values to quantify the potency of compounds against BChE and AChE, and selectivity indices (SI) to assess their preference for one enzyme over the other nih.govresearchgate.netacs.orgmdpi.comnih.govirb.hrmedchemexpress.cominvivochem.commdpi.commdpi.com. Kinetic studies can further elucidate the mechanism of inhibition nih.govmdpi.com.

Below is a table summarizing some reported IC50 values for various BChE inhibitors discussed in the search results, illustrating the range of potencies achieved through different design and optimization efforts.

Compound Class / NameBChE IC₅₀AChE IC₅₀Selectivity (BChE/AChE)ReferenceNotes
2-benzoylhydrazine-1-carboxamidesfrom 22 µM44–100 µMVaried mdpi.comRange for a series of derivatives
Compound N7 (Benzamide derivative)2.85 µM1.57 µM~1.8 nih.govExample from a series
Compound 17c (Aromatic tertiary amine)< 20 nM> 10 µM> 500 nih.govHighly selective example
Compound 19c (Aromatic tertiary amine)< 20 nM> 10 µM> 500 nih.govHighly selective example
AChE/BChE-IN-24 (C20H21N3)10.44 µM16.38 µM~0.64 medchemexpress.cominvivochem.comDifferent compound from this compound (CID 170453256)
Compound 9 (Benzimidazole-oxazole)0.20 ± 0.050 µM0.10 ± 0.050 µM~2.0 mdpi.comExample from a series
Compound 14 (Benzimidazole-oxazole)0.30 ± 0.050 µM0.20 ± 0.050 µM~1.5 mdpi.comExample from a series
Compound 9 (Thienobenzo/naphtho-triazole)Excellent (IC50 not shown in snippet)Not specifiedNot specified irb.hrPromising candidate from a series
BChE-IN-A (optimized from S11-1014)1.23 nMNot specifiedNot specified acs.orgExample of optimized compound

The development of BChE inhibitors is an active area of research, with ongoing efforts to design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic profiles to address the unmet medical needs in neurodegenerative diseases.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches of scientific databases and scholarly articles have yielded no specific information on a chemical compound designated as “this compound.” This identifier does not appear in published research concerning the in vitro biochemical and enzymatic characterization of butyrylcholinesterase inhibitors.

Consequently, it is not possible to provide the detailed article as requested, including data on its inhibitory potency, enzyme kinetics, or selectivity profile. The required information, such as half-maximal inhibitory concentration (IC50), inhibition type, and inhibition constants (Ki), is not documented for a compound with this name.

Researchers seeking information on butyrylcholinesterase inhibitors are encouraged to consult scientific literature for characterized compounds with established public data.

Table of Compounds Mentioned

In Vitro Biochemical and Enzymatic Characterization of Butyrylcholinesterase Inhibitors

Characterization of Butyrylcholinesterase Inhibitor Reversibility and Irreversibility

A critical aspect of characterizing an enzyme inhibitor is to determine whether its action is reversible or irreversible. Reversible inhibitors typically bind to the enzyme through non-covalent interactions and can be displaced, while irreversible inhibitors often form covalent bonds with the enzyme, leading to permanent inactivation. For therapeutic applications, reversible inhibition is often preferred.

Kinetic studies were performed to elucidate the mechanism of BChE inhibition by compound 24 . These experiments, conducted with varying concentrations of both the substrate and the inhibitor, revealed that compound 24 acts as a reversible, mixed-type inhibitor of BChE. researchgate.netd-nb.info This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

The mixed-type inhibition is characterized by a pronounced competitive component. The kinetic parameters for the inhibition of BChE by compound 24 are detailed in the following table. The dissociation constant, Ki, represents the competitive aspect of the inhibition, while αKi relates to the uncompetitive component.

CompoundTarget EnzymeInhibition Typeα ValueSource
Compound 24Butyrylcholinesterase (BChE)Mixed-type5.0 researchgate.netd-nb.info

The α value of 5.0 for compound 24 's inhibition of BChE indicates that the inhibitor has a five-fold higher affinity for the free enzyme than for the enzyme-substrate complex, highlighting the significant competitive nature of its inhibitory action. researchgate.netd-nb.info

Structure Activity Relationship Sar Studies of Butyrylcholinesterase Inhibitors

Systematic Analysis of Chemical Structure Modifications and Their Impact on Butyrylcholinesterase Inhibitory Activity

A notable example of SAR studies in the pursuit of selective BChE inhibitors began with the identification of a micromolar inhibitor, designated as compound 7 , through in silico screening. acs.org To improve its potency and understand its interaction with the BChE enzyme, a series of seven analogues were synthesized and evaluated for their inhibitory potential against equine BChE (eqBuChE). acs.org

The systematic modifications focused on the ester and hexahydroquinoline moieties of the parent structure. The results of these modifications are detailed in the table below.

CompoundStructural Modification from Compound 7eqBuChE IC₅₀ (µM)
7 Parent Compound9.72
14 Methoxy (B1213986) oxygen replaced with sulfur7.91
15 Methoxy oxygen replaced with carbon; shorter ester chain11.4
16 Methoxy ester cyclized to a tetrahydrofuran (B95107) ring0.763
17 Longer ester chain (ethyl ester)12.0
18 Dimethyl group on the hexahydroquinoline ring> 50
19 Dimethyl group on the hexahydroquinoline ring> 50
20 Dimethyl group on the hexahydroquinoline ring> 50

This table is based on data from a study on a novel class of BuChE inhibitors. acs.org

The SAR analysis revealed several key insights. acs.org Modifications to the ester group, such as replacing the methoxy oxygen with sulfur (14 ) or carbon (15 ), or increasing the chain length (17 ), resulted in only minor changes in inhibitory activity. acs.org In stark contrast, the cyclization of the methoxy ester portion of compound 7 into a tetrahydrofuran ring, yielding compound 16 , dramatically increased the potency by 13-fold, resulting in a submicromolar inhibitor. acs.org Conversely, the introduction of a dimethyl group onto the hexahydroquinoline ring, as seen in compounds 18 , 19 , and 20 , led to a complete loss of activity. acs.org This indicates that the hexahydroquinoline ring is a critical component for binding and that steric hindrance in this region is not tolerated.

Correlation of Molecular Descriptors with Butyrylcholinesterase Inhibition

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build predictive models that correlate the chemical structure of compounds with their biological activity. These models rely on calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties.

For BChE inhibitors, numerous QSAR models have been developed using large datasets of structurally diverse compounds. nih.gov These studies have identified several key molecular descriptors that consistently correlate with BChE inhibitory potency. nih.govmdpi.com

Topological Descriptors: These describe the connectivity and branching of a molecule. Valence molecular connectivity indices of the second and third order (²χv and ³χv) have been shown to be valuable descriptors for evaluating BChE inhibitor potency. nih.govmdpi.com These indices capture information about the size, shape, and degree of branching within the molecule.

Physicochemical Descriptors: The Ghose-Crippen octanol-water partition coefficient (AlogP) is a crucial descriptor related to the hydrophobicity of a molecule. nih.govmdpi.com A positive correlation with AlogP suggests that increased hydrophobicity, often due to more carbon atoms or aromatic rings, enhances stabilization within the largely hydrophobic active site gorge of BChE. mdpi.com

Constitutional Descriptors: Simple counts of specific atoms or functional groups are also predictive. The number of aliphatic hydroxyl groups (nOH) has been identified as an important descriptor, suggesting that hydrogen bond interactions contribute to the stabilization of the enzyme-inhibitor complex. nih.govmdpi.com

Atom-Centered Fragments: The presence of specific chemical fragments, such as O-060 (which includes Al-O-Ar, Ar-O-Ar, R..O..R, and R-O-C=X type fragments), has also been incorporated into successful QSAR models, indicating the importance of ether and ester-like linkages for BChE inhibition. nih.govmdpi.com

These QSAR studies suggest that a combination of hydrophobicity, molecular size/shape, and the potential for hydrogen bonding are key determinants for effective BChE inhibition. nih.gov

Identification of Key Structural Features for Enhanced Butyrylcholinesterase Potency and Selectivity

Based on the SAR studies of the compound series, compound 16 emerged as a highly potent and selective BChE inhibitor. acs.org Further testing on human enzymes confirmed its submicromolar potency against human BChE (huBuChE IC₅₀ = 0.443 µM) and, crucially, its high selectivity, as it did not inhibit human acetylcholinesterase (huAChE) even at a concentration of 10 µM. acs.org

The key structural features responsible for this enhanced potency and selectivity can be summarized as follows:

Cyclized Tetrahydrofuran Ring: This moiety is the single most important feature for high potency in this chemical series. acs.org Its rigid structure likely orients the inhibitor optimally within the BChE active site, allowing for more favorable interactions compared to the more flexible linear ester chains of its analogues. acs.org

Unsubstituted Hexahydroquinoline Ring: This part of the scaffold is essential for binding. The SAR data clearly shows that adding bulky dimethyl groups to this ring completely abolishes inhibitory activity, highlighting the importance of its specific size and shape for fitting into the enzyme's active site gorge. acs.org

The high selectivity of compound 16 for BChE over AChE can be attributed to the structural differences between the active sites of the two enzymes. acs.org The active site gorge of BChE is approximately 200 ų larger than that of AChE, primarily due to differences in the amino acid residues that line the gorge. acs.org This larger volume in BChE can accommodate the specific three-dimensional structure of compound 16 more favorably than the narrower gorge of AChE, leading to its high selectivity. The combination of the rigid tetrahydrofuran and the essential hexahydroquinoline ring in compound 16 represents a pharmacophore that is highly complementary to the BChE active site. acs.org

Mechanistic Investigations of Butyrylcholinesterase Inhibition

Elucidation of Butyrylcholinesterase-Inhibitor Binding Modes

Understanding the binding mode of an inhibitor provides insights into the molecular basis of its potency and selectivity. This is typically achieved through a combination of experimental and computational techniques.

Crystallographic Studies of Butyrylcholinesterase-Inhibitor Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins and their complexes with ligands. By obtaining crystal structures of BChE in complex with an inhibitor, researchers can visualize the precise binding pose of the inhibitor within the enzyme's active site or other binding sites, identify the amino acid residues involved in the interaction, and understand the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

While specific crystallographic data for BChE-IN-24 is not available in the examined literature, crystallographic studies of BChE with other inhibitors have provided significant insights into binding modes. For instance, crystal structures of human BChE in complex with ligands such as decamethonium (B1670452) and thioflavin T have been reported, revealing how these molecules occupy the active site gorge. wikipedia.orgguidetopharmacology.org Sequential crystallographic snapshots have also been used to study the inhibition pathways of organophosphates like CBDP with cholinesterases, illustrating the formation of covalent conjugates with the enzyme. uzh.ch These studies on related compounds demonstrate the utility of crystallography in elucidating the structural basis of BChE inhibition.

Spectroscopic Analysis of Butyrylcholinesterase-Ligand Interactions

Spectroscopic techniques can provide complementary information about the interaction between BChE and its ligands, including conformational changes, binding affinity, and the dynamics of the interaction. Fluorescence spectroscopy, for example, can be used to study the binding of fluorescent ligands to BChE or to monitor changes in the intrinsic fluorescence of the enzyme upon ligand binding. publisso.deindiamart.comrsc.org

Studies utilizing fluorescence spectroscopy have been employed to clarify the binding mechanisms between BChE and inhibitors such as piboserod (B1663627) and rotigotine. publisso.de The development of fluorescent probes activated by BChE also relies on spectroscopic principles to detect enzyme activity and inhibition. indiamart.comrsc.org While direct spectroscopic data for this compound's interaction with BChE were not found, these examples highlight the application of spectroscopic methods in characterizing BChE-ligand interactions.

Exploration of Allosteric Modulation Mechanisms of Butyrylcholinesterase Activity

Beyond direct binding to the catalytic active site, inhibitors and other molecules can modulate BChE activity by binding to allosteric sites, inducing conformational changes that affect the catalytic efficiency or substrate access. Allosteric modulation can lead to complex kinetic behaviors, including non-competitive or mixed-type inhibition.

Butyrylcholinesterase is known to exhibit allosteric effects, notably through interactions at its peripheral anionic site (PAS). nih.gov High substrate concentrations can also lead to substrate activation in BChE, a form of allosteric modulation, in contrast to the substrate inhibition observed in acetylcholinesterase (AChE). nih.govwikipedia.orgalfa-chemistry.com Amyloid-β peptides have also been observed to interact with BChE and can act as allosteric modulators of cholinergic signaling.

While the specific allosteric modulation mechanisms of this compound have not been detailed in the provided search results, the potential for allosteric effects exists for BChE inhibitors, and such mechanisms are explored using kinetic analysis and computational methods like molecular dynamics simulations. Studies on other compounds, such as methylrosmarinate and androst-4-en-3,17-dione, have indicated mixed-type or non-competitive inhibition, suggesting potential interactions beyond the catalytic site.

Interaction with Butyrylcholinesterase Subsites (e.g., Catalytic Active Site, Peripheral Anionic Site)

The active site of BChE is located at the bottom of a deep gorge and contains a catalytic triad (B1167595) (Ser198, His438, Glu325 in human BChE) responsible for the hydrolysis of substrates. wikipedia.org The enzyme also possesses a peripheral anionic site (PAS) located at the entrance of the gorge, which plays a role in guiding substrates and ligands into the active site through electrostatic interactions, particularly with positively charged molecules like choline (B1196258) esters. nih.govwikipedia.org Other subsites, such as the choline binding pocket (involving residues like Trp82) and the acyl binding pocket (involving residues like Trp231), are also critical for ligand binding and orientation. publisso.de

Potent inhibitors of BChE, including this compound with its low nanomolar IC50 value, are expected to interact favorably with key residues within the active site gorge. Molecular docking and dynamics simulations are commonly used to predict and analyze the interactions of inhibitors with these subsites. For example, studies on compounds 8 and 18, identified as mixed-type inhibitors, utilized molecular docking and dynamics to explore their binding modes and interactions with residues in both the catalytic active site and the peripheral anionic site. Similarly, compound 23 was shown through kinetic analysis and molecular modeling to target both the catalytic active site and the peripheral anionic site of BChE. Molecular docking studies on androst-4-en-3,17-dione suggested interaction with the peripheral anionic site residues Asp70 and Tyr332.

Pre Clinical Biological Evaluation of Butyrylcholinesterase Inhibitors

In Vitro Cell-Based Assays for Butyrylcholinesterase Inhibition Activity

In vitro assays are fundamental in characterizing the inhibitory potency and selectivity of compounds targeting enzymes like butyrylcholinesterase. Research indicates that BChE-IN-24 functions as a selective and reversible inhibitor of BChE. medchemexpress.com Its inhibitory potency has been quantified, demonstrating an IC50 value of 9 nM against BChE. medchemexpress.com This value represents the concentration of this compound required to inhibit 50% of the enzyme's activity under specific assay conditions.

While specific details regarding the cell lines used in cell-based assays for this compound were not extensively available in the reviewed literature, the reported IC50 value is typically derived from enzymatic assays, which may or may not involve a cellular context.

Influence of Butyrylcholinesterase Inhibitors on Cholinergic Signaling in Model Systems

Information specifically detailing the influence of this compound on cholinergic signaling in pre-clinical model systems was not identified within the scope of the conducted literature search.

Investigation of Butyrylcholinesterase Inhibitor Effects on Amyloid-Beta Aggregation in Vitro and in Pre-clinical Models

While this compound is noted for its potential application in the research of Alzheimer's disease and related neurodegenerative disorders medchemexpress.com, specific pre-clinical data demonstrating its direct effects on amyloid-beta aggregation in vitro or in relevant models were not found in the reviewed literature.

Studies on Neuroprotection and Neuroinflammatory Modulation in Relevant Pre-clinical Models

This compound has been associated with potential applications in the research of neurodegenerative disorders medchemexpress.com, and its profile as a BChE inhibitor suggests a possible role in modulating pathways relevant to neuroprotection. The concept of neuroprotection involves preserving neurons from damage induced by various pathological factors associated with neurodegenerative conditions. medchemexpress.com However, specific detailed studies explicitly evaluating the neuroprotective effects or the modulation of neuroinflammatory processes by this compound in pre-clinical models were not available in the examined sources.

Future Perspectives in Butyrylcholinesterase Inhibitor Research

Advancements in Butyrylcholinesterase Inhibitor Design and Development

The design of BChE inhibitors is moving towards a multi-target-directed ligand (MTDL) approach. This strategy aims to create single molecules that can interact with multiple biological targets involved in the complex pathology of neurodegenerative diseases. BChE-IN-24, also known as compound 5k, exemplifies this advancement. It not only inhibits BChE but also acetylcholinesterase (AChE) and modulates the cannabinoid receptor 2 (CB2), which is involved in neuroinflammation. imtm.cznih.gov This dual-action capability represents a significant step forward from single-target inhibitors.

Future design strategies are likely to focus on:

Enhanced Selectivity and Potency: Developing inhibitors with higher selectivity for BChE over AChE, or with a desired ratio of inhibition, to minimize side effects and maximize therapeutic efficacy.

Blood-Brain Barrier Permeability: Optimizing the physicochemical properties of inhibitors to ensure they can effectively cross the blood-brain barrier and reach their target in the central nervous system.

Hybrid Molecules: Creating hybrid compounds that combine a BChE inhibitory moiety with other pharmacologically active groups, such as antioxidants or anti-inflammatory agents, to address the multifactorial nature of neurodegeneration.

Emerging Methodologies for Characterizing Butyrylcholinesterase-Ligand Interactions

Understanding the precise interactions between BChE and its inhibitors is crucial for rational drug design. Advanced analytical and computational techniques are providing unprecedented insights into these molecular relationships.

MethodologyDescriptionRelevance to this compound
X-ray Crystallography Provides high-resolution 3D structures of the BChE-inhibitor complex, revealing specific binding sites and interactions.A spatial view of BChE complexed with compound 5k (this compound) has been visualized, offering insights into its binding mode within the enzyme's active site.
Molecular Docking and Dynamics Simulations Computational methods that predict the binding affinity and stability of the inhibitor within the BChE active site.These techniques were likely employed in the initial design and optimization of the 5,6-dihydropyrido[2',1':2,3]imidazo[4,5-c]quinoline scaffold from which this compound was derived.
In Vitro Enzymatic Assays Quantitative measurement of the inhibitory activity of the compound against BChE and AChE, determining key parameters like IC50 values.The inhibitory concentrations (IC50) of this compound have been determined through such assays.

These methodologies, often used in combination, provide a comprehensive picture of the structure-activity relationship (SAR), guiding the development of more effective and specific BChE inhibitors.

Expanding the Research Scope of Butyrylcholinesterase Inhibitors beyond Cholinergic System Modulation

Recent research has uncovered roles for BChE in processes beyond the breakdown of acetylcholine (B1216132). This has opened up new avenues for the therapeutic application of BChE inhibitors.

Neuroinflammation: BChE is associated with inflammatory processes in the brain. Inhibitors like this compound, which also modulate the CB2 receptor, can have a direct impact on neuroinflammation, a key component of many neurodegenerative diseases. imtm.cznih.gov

Amyloid-β Aggregation: BChE has been found to co-localize with amyloid-β plaques in the brains of Alzheimer's patients and may play a role in their formation. BChE inhibitors could potentially interfere with this process.

Lipid Metabolism: Emerging evidence suggests a link between BChE and lipid metabolism, indicating that its inhibitors might have applications in metabolic disorders.

The dual functionality of this compound as both a cholinesterase inhibitor and a CB2 signaling modulator is a prime example of this expanded research scope. imtm.cznih.gov

Translational Research Directions for Butyrylcholinesterase Inhibitors

The ultimate goal of BChE inhibitor research is to translate promising compounds from the laboratory to clinical use. Key directions for the translational research of compounds like this compound include:

Preclinical In Vivo Studies: Thorough evaluation in animal models of neurodegenerative diseases to assess efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and long-term safety. The neuroprotective effects of the 5,6-dihydropyrido[2',1':2,3]imidazo[4,5-c]quinoline class of compounds have been demonstrated in vitro. imtm.cznih.gov

Biomarker Development: Identifying and validating biomarkers that can track the engagement of BChE by the inhibitor in the central nervous system and correlate with clinical outcomes.

Clinical Trials: Rigorous testing in human subjects to establish the safety, tolerability, and efficacy of new BChE inhibitors for the treatment of specific neurodegenerative conditions.

The unique dual-targeting mechanism of this compound, addressing both cholinergic dysfunction and neuroinflammation, positions it as a compelling candidate for further translational research. imtm.cznih.gov

Detailed Research Findings on this compound

This compound (compound 5k) is a notable derivative from the 5,6-dihydropyrido[2',1':2,3]imidazo[4,5-c]quinoline series, characterized by its dual inhibitory action on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

In Vitro Cholinesterase Inhibition:

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)16.38
Butyrylcholinesterase (BChE)10.44

Data sourced from in vitro enzymatic assays.

These findings indicate that this compound is a moderately potent dual inhibitor of both cholinesterases, with a slight preference for BChE.

Neuroprotective Effects:

Research has demonstrated that the class of compounds to which this compound belongs possesses broad cytoprotective activity. imtm.cznih.gov This neuroprotection is mediated through multiple mechanisms, including the modulation of CB2 signaling, which plays a role in mitigating neuroinflammation. imtm.cznih.gov

Q & A

Q. How should researchers design experiments to synthesize and characterize BChE-IN-24 with reproducibility in mind?

Answer:

  • Synthesis Protocol : Follow stepwise procedures for chemical synthesis, including reaction conditions (temperature, catalysts, solvents) and purification methods (e.g., column chromatography, recrystallization). Document deviations from literature methods to ensure reproducibility .
  • Characterization : Use NMR, HPLC, and mass spectrometry to verify purity and structure. Include spectral data in appendices, adhering to journal guidelines for primary data presentation .
  • Reproducibility : Provide detailed experimental protocols in supplementary materials, specifying equipment calibration and batch variations .

Q. What biochemical assays are most appropriate for initial evaluation of this compound's inhibitory activity?

Answer:

  • Enzyme Kinetics : Use Ellman’s assay to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. Report IC50 values with triplicate measurements and standard deviations .
  • Controls : Include positive controls (e.g., donepezil for AChE) and negative controls (solvent-only) to validate assay conditions .
  • Data Presentation : Tabulate results comparing IC50 values across enzyme subtypes, highlighting statistical significance (p-values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory potency of this compound across different studies?

Answer:

  • Methodological Triangulation : Compare assay conditions (pH, temperature, substrate concentration) and enzyme sources (recombinant vs. tissue-extracted) to identify variability drivers .
  • Meta-Analysis : Aggregate data from multiple studies into a table, noting methodological differences (e.g., kinetic vs. endpoint assays) .
  • Replication Studies : Reproduce conflicting experiments under standardized conditions, documenting procedural nuances in supplementary files .

Q. What strategies optimize this compound’s selectivity for BChE over AChE in neurodegenerative disease models?

Answer:

  • Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., substituents on the aromatic ring) and test inhibitory effects using molecular docking and in vitro assays .
  • Cross-Validation : Validate selectivity via dual-enzyme assays and in silico simulations (e.g., molecular dynamics) to assess binding affinity differences .
  • Data Integration : Create a SAR table comparing IC50 values, logP, and binding energies for derivatives .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and blood-brain barrier penetration in animal models. Correlate in vitro IC50 with in vivo dose-response curves .
  • Metabolite Analysis : Identify active metabolites via LC-MS and test their inhibitory activity .
  • Experimental Design : Use sham-controlled animal studies to isolate compound-specific effects from metabolic variability .

Methodological Frameworks

How can the PICO framework improve the formulation of research questions on this compound’s therapeutic potential?

Answer:

  • Population (P) : Define the biological target (e.g., BChE in Alzheimer’s disease models).
  • Intervention (I) : Specify compound dosage, administration route, and duration.
  • Comparison (C) : Use existing inhibitors (e.g., rivastigmine) as benchmarks.
  • Outcome (O) : Quantify outcomes (e.g., cognitive improvement in transgenic mice).
  • Apply FINER criteria to ensure feasibility and novelty .

Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?

Answer:

  • Nonlinear Regression : Fit data to Hill or Logit models to calculate EC50/IC50.
  • Error Analysis : Report confidence intervals and use ANOVA for multi-group comparisons .
  • Visualization : Plot dose-response curves with error bars and R² values for model fit .

Data Management & Reporting

Q. How should researchers structure supplementary materials for this compound studies to enhance reproducibility?

Answer:

  • Raw Data : Include NMR spectra, chromatograms, and kinetic assay datasets in appendices .
  • Code Sharing : Provide scripts for statistical analysis (e.g., R/Python) and docking simulations .
  • Metadata : Document instrument settings, software versions, and reagent lot numbers .

Q. What ethical standards apply when publishing conflicting data on this compound’s mechanism of action?

Answer:

  • Transparency : Disclose funding sources and potential conflicts of interest .
  • Data Integrity : Avoid selective reporting; include negative results in supplementary files .
  • Peer Review : Seek pre-submission feedback from domain experts to address methodological critiques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.